1,1,1-trifluorohexane-2,5-dione
CAS No.: 191598-69-3
Cat. No.: VC11613719
Molecular Formula: C6H7F3O2
Molecular Weight: 168.11 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 191598-69-3 |
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Molecular Formula | C6H7F3O2 |
Molecular Weight | 168.11 g/mol |
IUPAC Name | 1,1,1-trifluorohexane-2,5-dione |
Standard InChI | InChI=1S/C6H7F3O2/c1-4(10)2-3-5(11)6(7,8)9/h2-3H2,1H3 |
Standard InChI Key | QLHNSADUWVOMLY-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CCC(=O)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Identity
The molecular structure of 1,1,1-trifluorohexane-2,5-dione (C₆H₇F₃O₂) consists of a six-carbon chain with a trifluoromethyl (-CF₃) group at the terminal position and two ketone groups (-C=O) at carbons 2 and 5. This arrangement confers unique electronic and steric properties due to the strong electron-withdrawing effect of the -CF₃ group, which polarizes adjacent carbonyl functionalities. The compound’s IUPAC name derives from the hexane backbone, with numbering prioritizing the trifluoromethyl group at position 1.
Key structural analogs include:
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1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (CAS 22767-90-4): Features a branched hexane chain with methyl groups at carbons 5 and 5, enhancing steric bulk .
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1,1,1-Trifluoro-2,4-pentanedione (CAS 367-57-7): A shorter-chain variant with ketones at positions 2 and 4, widely studied for its enol tautomerism and metal-chelating capabilities .
Synthesis and Preparation
Classical Condensation Reactions
Fluorinated diketones are typically synthesized via Claisen or aldol condensation reactions. For example, 1,1,1-trifluoro-2,4-pentanedione is prepared by condensing ethyl trifluoroacetate with acetone in the presence of a base . Applying this methodology to hexane-2,5-dione precursors could yield the target compound:
This reaction requires stringent anhydrous conditions and catalysts such as sodium hydride or potassium tert-butoxide .
Metal-Mediated Coupling
Physical and Chemical Properties
Table 1: Comparative Physicochemical Data for Fluorinated Diketones
Key Observations:
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Thermal Stability: The -CF₃ group enhances thermal stability compared to non-fluorinated analogs, as seen in 1,1,1-trifluoro-2,4-pentanedione’s boiling point of 142–144°C .
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Tautomerism: Like acetylacetone derivatives, 1,1,1-trifluorohexane-2,5-dione likely exists in keto-enol equilibrium, with the enol form stabilized by intramolecular hydrogen bonding .
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Acidity: The α-hydrogens adjacent to carbonyl groups are acidic (pKa ≈ 8–10), enabling deprotonation and coordination to metal ions .
Applications in Chemistry and Materials Science
Coordination Chemistry
Fluorinated diketones act as bidentate ligands, forming stable complexes with transition metals. For example, 1,1,1-trifluoro-2,4-pentanedione coordinates to Cu(II) and Fe(III), producing volatile complexes suitable for chemical vapor deposition (CVD) . The hexane-2,5-dione analog could similarly serve as a precursor for thin-film metal oxides.
Organic Synthesis
The compound’s ketone groups participate in cyclocondensation reactions to form heterocycles. For instance, reactions with hydrazines yield pyrazole derivatives, while urea condensations produce barbituric acid analogs .
Pharmaceutical Intermediates
Trifluoromethyl groups improve metabolic stability and bioavailability in drug candidates. The ester derivative 3-carbethoxy-1,1,1-trifluorohexane-2,5-dione (CAS 17515-66-1) exemplifies its utility in synthesizing fluorinated therapeutics .
Future Perspectives
Research opportunities include:
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Catalysis Development: Designing asymmetric catalysts using chiral fluorinated diketone-metal complexes.
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Materials Engineering: Exploring CVD applications for fluorinated metal-organic frameworks (MOFs).
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Drug Discovery: Optimizing the pharmacokinetic profiles of fluorinated diketone-derived inhibitors.
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